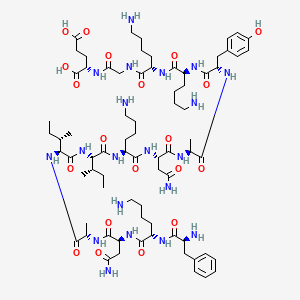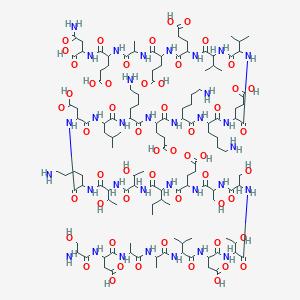
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid
Descripción general
Descripción
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H3ClF6O2. It is characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzoic acid core. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to affect the respiratory system .
Mode of Action
It’s known that similar compounds can cause skin and eye irritation, and specific target organ toxicity .
Biochemical Pathways
The compound is known to be involved in the p-cymene pathway in Pseudomonas putida strains . The intermediate analogue 4-trifluoromethyl(TFM)benzoate is cometabolized, resulting in three products: 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate, 4-TFM-2,3-dihydroxybenzoate, and 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate .
Pharmacokinetics
It’s known that similar compounds can be incompletely degraded by aerobic bacteria .
Result of Action
Similar compounds have been shown to cause skin and eye irritation, and specific target organ toxicity .
Action Environment
It’s known that similar compounds can be affected by the presence of aerobic bacteria .
Métodos De Preparación
The synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 1,3-dibromo-5,5-dimethylhydantoin, followed by the reaction with 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound through further reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the chloro group, which affects its reactivity and applications.
4-Chloro-3,5-dimethylbenzoic acid: Contains methyl groups instead of trifluoromethyl groups, leading to different chemical properties.
4-Chloro-3,5-difluorobenzoic acid: Has fluorine atoms instead of trifluoromethyl groups, resulting in distinct reactivity patterns. The presence of both chloro and trifluoromethyl groups in this compound makes it unique and versatile for various applications.
Propiedades
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O2/c10-6-4(8(11,12)13)1-3(7(17)18)2-5(6)9(14,15)16/h1-2H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOZOKVWIJDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663115 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773108-93-3 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















